molecular formula C13H21NO4 B3132121 Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate CAS No. 364631-74-3

Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Cat. No.: B3132121
CAS No.: 364631-74-3
M. Wt: 255.31 g/mol
InChI Key: SZXXZSZVMCBALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a chemical compound with the molecular formula C13H21NO4 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound involves a two-stage process . In the first stage, dimethyl (2-oxopropyl)phosphonate reacts with 4-toluenesulfonyl azide and potassium carbonate in toluene and acetonitrile at 20°C for 2.5 hours . In the second stage, a solution of tert-butyl 5-formyl-2,2-dimethyl-1,3-dioxan-5-ylcarbamate in methanol is added to the first reaction mixture . After the addition of K2CO3, the mixture is stirred for 1.5 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a 5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 331.7±42.0 °C and a predicted density of 1.09±0.1 g/cm3 . Its molecular weight is 255.31 .

Scientific Research Applications

Crystal Structure Studies

Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate and its derivatives have been studied for their crystal structures. For example, chlorodiacetylene and iododiacetylene derivatives of this compound form part of an isostructural family, showing interesting properties like simultaneous hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).

Synthetic Chemistry

This compound is used in synthetic chemistry, particularly in reactions with other compounds to produce functionalized products. For instance, tert-butyl isocyanide reacts with certain dioxane diones in the presence of ethane-1,2-diol or catechol, leading to the formation of functionalised N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides (Yavari et al., 2007).

Drug Synthesis Intermediates

It serves as a key intermediate in the synthesis of various drugs. For example, tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a derivative, is a critical intermediate in synthesizing the HMG-CoA reductase inhibitor atorvastatin (Rádl, 2003).

Polymer Research

It has applications in polymer research, such as in the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates (Sanda et al., 2001).

Mechanism of Action

The mechanism of action of Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is not well-documented in the literature. As it is used for pharmaceutical testing , it may interact with biological systems in a specific way, but more research is needed to determine its exact mechanism of action.

Future Directions

The future directions for research on Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in pharmaceutical testing . Additionally, more research is needed to determine its safety profile and potential hazards.

Properties

IUPAC Name

tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-7-13(8-16-12(5,6)17-9-13)14-10(15)18-11(2,3)4/h1H,8-9H2,2-6H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXXZSZVMCBALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C#C)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156871
Record name 1,1-Dimethylethyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364631-74-3
Record name 1,1-Dimethylethyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364631-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Reactant of Route 4
Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.